N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-23(2)17-10-8-15(9-11-17)12-13-21-19(24)20(25)22-14-16-6-4-5-7-18(16)26-3/h4-11H,12-14H2,1-3H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUVOBNLUQMILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxybenzyl)oxalamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves several key steps:
- Formation of the Oxalamide Backbone : This is achieved by reacting oxalyl chloride with an appropriate amine.
- Introduction of Functional Groups : The dimethylamino group is introduced through nucleophilic substitution, while the methoxybenzyl group is attached via a Friedel-Crafts alkylation reaction.
The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₃ |
| Molecular Weight | 315.35 g/mol |
| CAS Number | 954011-02-0 |
2.1 Antioxidant Properties
Research has indicated that oxalamide derivatives exhibit significant antioxidant activity. For instance, studies using the DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay demonstrated that related compounds effectively scavenge free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .
2.2 Pharmacological Effects
This compound has been investigated for various pharmacological effects:
- Antimicrobial Activity : Preliminary studies have shown that certain oxalamide derivatives possess antimicrobial properties against a range of bacterial and fungal strains.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects on cancer cell lines, indicating that these compounds may inhibit cell proliferation through apoptosis induction.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can alter cellular processes and lead to therapeutic effects.
- Receptor Modulation : The dimethylamino group enhances binding affinity to various receptors, potentially modulating neurotransmitter systems and influencing physiological responses.
4.1 Study on Antioxidant Activity
A study published in a peer-reviewed journal demonstrated the antioxidant capacity of related oxalamides using the DPPH assay. The results indicated that these compounds could significantly reduce DPPH radical concentration, showcasing their potential as natural antioxidants .
4.2 Cytotoxic Effects on Cancer Cells
In another study, this compound was tested against several cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting effectiveness comparable to established chemotherapeutics.
5. Conclusion
This compound presents a promising profile for further exploration in medicinal chemistry due to its antioxidant and potential anticancer activities. Ongoing research is necessary to elucidate its full pharmacological potential and mechanisms of action.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Key Observations :
Substituent Effects on Activity: Electron-Donating Groups: The dimethylamino group in the target compound may enhance solubility and receptor binding compared to methoxy or halogenated analogs (e.g., compound 28) . Aromatic Diversity: Pyridyl groups (S336, S5456) confer distinct electronic profiles and regulatory approval as flavor agents, while halogenated variants (compound 28) are explored for enzyme inhibition .
Synthetic Yields :
- Yields for structurally similar compounds range from 35% (compound 17) to 64% (compound 28), suggesting that the target compound’s synthesis may require optimization depending on substituent reactivity .
Toxicity and Safety: S336 exhibits a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, with a safety margin >33 million for flavor use . Structural analogs like S5456 show moderate CYP3A4 inhibition (51% at 10 µM) but are deemed safe at regulatory exposure levels .
Regulatory Status :
- S336 is approved globally as a flavor enhancer, whereas halogenated oxalamides (e.g., compound 28) remain in preclinical stages for therapeutic applications .
Research Findings and Implications
Flavor vs. Therapeutic Applications :
- Flavor Agents : S336 and S5456 demonstrate the importance of pyridyl and methoxy groups in achieving umami enhancement with low toxicity .
- Drug Candidates : Halogenated derivatives (e.g., compound 28) show promise in targeting enzymes like CYP4F11, though their safety profiles require further validation .
Unanswered Questions : The target compound’s biological activity, synthesis yield, and toxicity remain uncharacterized in the provided evidence. Future studies should prioritize these aspects relative to its structural analogs.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent integration (e.g., dimethylamino protons at δ 2.8–3.1 ppm, methoxy at δ 3.7–3.9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected ~414.2 g/mol) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and detect byproducts .
How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?
Q. Advanced
- Fluorine vs. Methoxy : Fluorine at the benzyl position (as in N1-(4-fluorobenzyl)- analogs) enhances metabolic stability and enzyme binding via electronegativity, while methoxy groups improve solubility but may reduce target affinity .
- Dimethylamino group : The 4-(dimethylamino)phenethyl moiety enhances cellular uptake via amine protonation in physiological pH, critical for intracellular target engagement .
- SAR Strategies : Systematic substitution at the phenethyl/benzyl positions (e.g., chloro, bromo) followed by in vitro kinase inhibition assays can map pharmacophore requirements .
What in vitro models are suitable for evaluating its therapeutic potential, and how should experimental controls be designed?
Q. Advanced
- Cancer Models : NCI-60 cell line panel screening with dose-response curves (IC₅₀ determination) and apoptosis assays (Annexin V/PI staining) .
- Enzyme Inhibition : Kinase profiling (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays. Include positive controls (e.g., Gefitinib for EGFR) and vehicle (DMSO <0.1%) .
- Off-target profiling : hERG binding assays to assess cardiac toxicity risks .
How can researchers resolve discrepancies in reported biological activity data across studies?
Q. Advanced
- Purity verification : Re-analyze batches via HPLC and NMR to exclude impurities (>98% purity required for reproducibility) .
- Assay standardization : Use identical cell passages, serum lots, and incubation times. Validate findings with orthogonal assays (e.g., Western blot for target protein modulation) .
- Meta-analysis : Compare datasets using tools like Prism® to identify outliers and apply multivariate regression for confounding variables (e.g., solvent effects) .
What strategies address solubility challenges in formulation for in vivo studies?
Q. Basic
- Solvent screening : Test DMSO, PEG-400, or cyclodextrin-based solutions for pre-clinical dosing. For aqueous solubility <1 µg/mL, employ nanoformulation (liposomes) .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve bioavailability. Characterize via XRPD to confirm crystallinity .
Which computational methods predict target interactions and binding modes?
Q. Advanced
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: e.g., 4HJO for kinases) to identify key interactions (e.g., hydrogen bonds with oxalamide carbonyls) .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS to assess conformational flexibility of the dimethylamino group .
- Validation : Surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
How is compound stability evaluated under physiological conditions?
Q. Advanced
- Forced degradation : Incubate in PBS (pH 7.4/2.0), simulated gastric fluid, and liver microsomes. Monitor via LC-MS for degradation products (e.g., hydrolysis of oxalamide to oxalic acid) .
- Accelerated stability : Store at 40°C/75% RH for 4 weeks; quantify remaining parent compound by HPLC. Use Arrhenius plots to extrapolate shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
